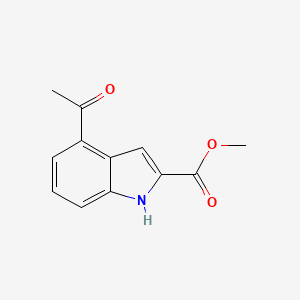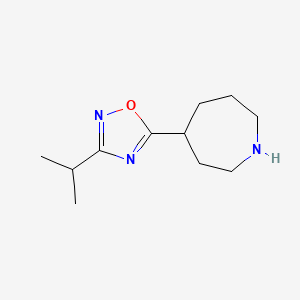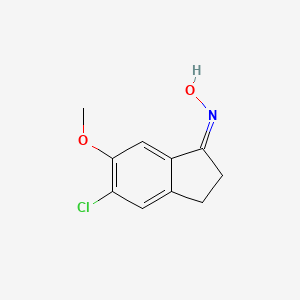![molecular formula C11H20N2O2 B11891203 N-[3-(2-Oxoazepan-1-YL)propyl]acetamide CAS No. 67370-62-1](/img/structure/B11891203.png)
N-[3-(2-Oxoazepan-1-YL)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Oxoazepan-1-YL)propyl]acetamide is a chemical compound with the molecular formula C11H19ClN2O2. It is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide typically involves the reaction of 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxoazepan-1-YL)propyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
N-[3-(2-Oxoazepan-1-YL)propyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(2-Oxoazepan-1-YL)propyl]acetamide include:
- N-[3-(2-Oxopyrrolidin-1-Yl)Propyl]Acetamide
- N-isopropyl-N’-(2-oxoazepan-3-yl)urea
Uniqueness
This compound is unique due to its azepane ring structure, which distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
67370-62-1 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[3-(2-oxoazepan-1-yl)propyl]acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-7-5-9-13-8-4-2-3-6-11(13)15/h2-9H2,1H3,(H,12,14) |
InChI Key |
LBTYCKRQRJNASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)



![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
